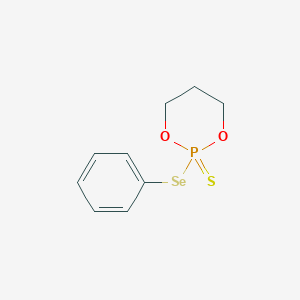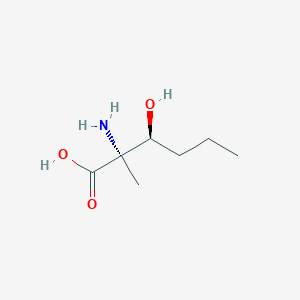
(3S)-3-Hydroxy-2-methyl-L-norleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Hydroxy-2-methyl-L-norleucine: is an amino acid derivative with a specific stereochemistry It is characterized by the presence of a hydroxyl group at the third carbon, a methyl group at the second carbon, and an L-norleucine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Hydroxy-2-methyl-L-norleucine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the use of a stereospecific enzymatic reaction, where a transaminase enzyme catalyzes the conversion of a precursor molecule into the desired product. The reaction conditions often require controlled temperatures and pH levels to maintain enzyme activity and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound efficiently, and the process is optimized for high yield and purity. The fermentation broth is then subjected to purification steps, including filtration, crystallization, and chromatography, to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (3S)-3-Hydroxy-2-methyl-L-norleucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amino acid derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution can result in halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3S)-3-Hydroxy-2-methyl-L-norleucine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds.
Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases. It can also be used in the study of enzyme mechanisms and protein interactions.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development, particularly in the design of enzyme inhibitors or receptor agonists.
Industry: Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its stereospecific properties make it a valuable intermediate in the synthesis of active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of (3S)-3-Hydroxy-2-methyl-L-norleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the stereochemistry play crucial roles in binding affinity and specificity. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function. Additionally, it may activate or inhibit receptors by interacting with their binding sites, modulating cellular signaling pathways.
Comparaison Avec Des Composés Similaires
(3R)-3-Hydroxy-2-methyl-L-norleucine: The enantiomer of (3S)-3-Hydroxy-2-methyl-L-norleucine, differing only in the stereochemistry at the third carbon.
L-norleucine: A simpler amino acid without the hydroxyl and methyl groups.
(3S)-3-Hydroxy-L-norleucine: Similar structure but lacks the methyl group at the second carbon.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both hydroxyl and methyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
755742-08-6 |
|---|---|
Formule moléculaire |
C7H15NO3 |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
(2S,3S)-2-amino-3-hydroxy-2-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-3-4-5(9)7(2,8)6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11)/t5-,7-/m0/s1 |
Clé InChI |
WPJLYINSRJLMBZ-FSPLSTOPSA-N |
SMILES isomérique |
CCC[C@@H]([C@@](C)(C(=O)O)N)O |
SMILES canonique |
CCCC(C(C)(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12527885.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12527891.png)
![5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one](/img/structure/B12527893.png)
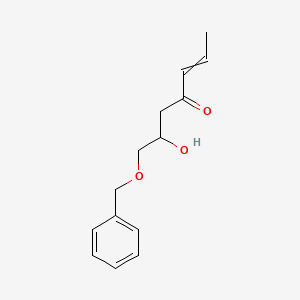
![3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine](/img/structure/B12527898.png)
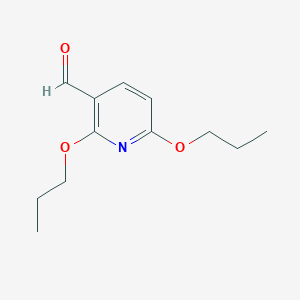
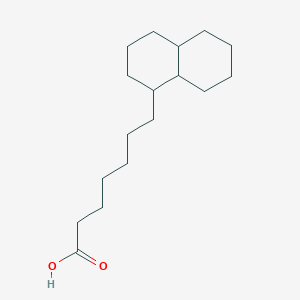
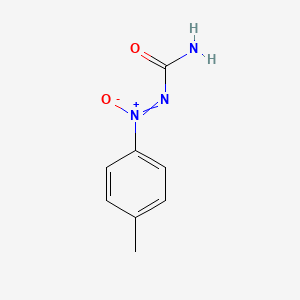


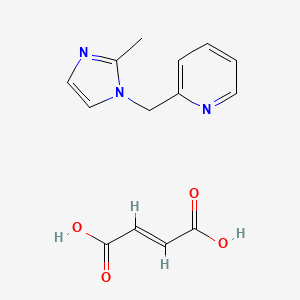
![1-[Difluoro(2-iodocyclohexyl)methyl]-1H-benzimidazole](/img/structure/B12527935.png)

